molecular formula C60H102O28 B570956 Ginsenoside Ra0 CAS No. 112722-00-6

Ginsenoside Ra0

Cat. No.: B570956
CAS No.: 112722-00-6
M. Wt: 1271.4 g/mol
InChI Key: LDIAQNKCRRXZCD-JKIFXVOUSA-N
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Description

Ginsenoside Ra0 is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. Ginsenosides are a class of steroid glycosides and triterpene saponins known for their diverse pharmacological effects. This compound, in particular, has garnered attention for its potential therapeutic benefits, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Ra0 typically involves extraction from Panax ginseng roots followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation using microbial enzymes. For instance, glycosidases from microorganisms such as Saccharomyces cerevisiae can be employed to convert precursor ginsenosides into this compound. This method is advantageous due to its specificity and efficiency in producing high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Ra0 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the ginsenoside structure.

    Reduction: Reduction reactions can alter the double bonds within the triterpene backbone.

    Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the biological activity of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ginsenoside derivatives with altered pharmacological properties .

Scientific Research Applications

Ginsenoside Ra0 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ginsenoside Ra0 involves multiple molecular targets and pathways:

Comparison with Similar Compounds

  • Ginsenoside Rg1
  • Ginsenoside Rb1
  • Ginsenoside Rh2
  • Ginsenoside CK

Comparison: Ginsenoside Ra0 is unique due to its specific structural features and distinct pharmacological profile. While other ginsenosides like Rg1 and Rb1 also exhibit anti-inflammatory and anti-cancer properties, this compound has shown superior efficacy in certain models of inflammation and cancer. Additionally, its neuroprotective effects are more pronounced compared to other ginsenosides .

Properties

CAS No.

112722-00-6

Molecular Formula

C60H102O28

Molecular Weight

1271.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C60H102O28/c1-24(2)10-9-14-60(8,88-53-48(78)43(73)40(70)31(84-53)23-79-51-46(76)41(71)36(66)27(19-61)80-51)25-11-16-59(7)35(25)26(65)18-33-57(5)15-13-34(56(3,4)32(57)12-17-58(33,59)6)85-54-49(44(74)38(68)29(21-63)82-54)87-55-50(45(75)39(69)30(22-64)83-55)86-52-47(77)42(72)37(67)28(20-62)81-52/h10,25-55,61-78H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46+,47+,48+,49+,50+,51+,52-,53-,54-,55-,57-,58+,59+,60-/m0/s1

InChI Key

LDIAQNKCRRXZCD-JKIFXVOUSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C

Synonyms

Ginsenoside Ra0

Origin of Product

United States

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